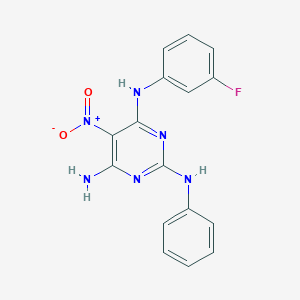

N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

CAS No.: 674306-06-0

Cat. No.: VC4999123

Molecular Formula: C16H13FN6O2

Molecular Weight: 340.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 674306-06-0 |

|---|---|

| Molecular Formula | C16H13FN6O2 |

| Molecular Weight | 340.318 |

| IUPAC Name | 4-N-(3-fluorophenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |

| Standard InChI | InChI=1S/C16H13FN6O2/c17-10-5-4-8-12(9-10)19-15-13(23(24)25)14(18)21-16(22-15)20-11-6-2-1-3-7-11/h1-9H,(H4,18,19,20,21,22) |

| Standard InChI Key | QLNHRIBGEKBHNZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |

Introduction

The compound N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a synthetic organic molecule belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic compounds, often found in nucleic acids and playing crucial roles in biological processes. This specific compound incorporates a nitro group and fluorophenyl and phenyl substituents, which can significantly influence its chemical and biological properties.

Biological Activity

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of nitro and fluorophenyl groups can potentially enhance these activities by altering the compound's interaction with biological targets.

Potential Applications:

-

Pharmaceuticals: As potential inhibitors or modulators of enzymes and receptors.

-

Biological Research: Tools for studying cellular processes and signaling pathways.

Synthesis and Preparation

The synthesis of pyrimidine derivatives typically involves condensation reactions between appropriate precursors. For compounds like N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine, the process might involve the reaction of a nitropyrimidine core with fluorophenyl and phenyl amines under suitable conditions.

| Step | Description |

|---|---|

| 1. Preparation of Core | Synthesis of the nitropyrimidine core. |

| 2. Substitution Reactions | Introduction of fluorophenyl and phenyl groups via nucleophilic substitution. |

| 3. Purification | Isolation and purification of the final product using chromatography or crystallization techniques. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume